(3-Chloro-5-methyl-4-pyridyl)methanol
Description
Contextualization within Substituted Pyridine (B92270) Chemistry
Pyridine and its derivatives are fundamental scaffolds in organic chemistry, renowned for their presence in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products like certain vitamins and alkaloids. The pyridine ring is isosteric to benzene, meaning it has a similar size and shape, which allows it to interact with biological targets in a comparable fashion. However, the presence of the nitrogen atom introduces a dipole moment, increases water solubility, and provides a site for hydrogen bonding, which significantly influences the molecule's chemical and physical properties.
Significance of the (3-Chloro-5-methyl-4-pyridyl)methanol Scaffold
The chemical significance of the this compound scaffold lies in the unique interplay of its three functional groups. The hydroxymethyl group is a versatile functional handle that can undergo a variety of chemical transformations. For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid, which are key precursors for many other chemical entities.
The chloro and methyl groups on the pyridine ring also play a crucial role. The chlorine atom, being an electron-withdrawing group, influences the acidity of the pyridine nitrogen and the reactivity of the ring towards nucleophilic substitution. It can also serve as a leaving group in cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. The methyl group, an electron-donating group, also impacts the ring's reactivity and provides a site for potential further functionalization. This specific substitution pattern makes this compound a tailored building block for creating a diverse library of more complex molecules.
Below is a table summarizing the key properties of this compound and a closely related, more extensively researched compound, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol, to highlight the influence of the substituent at the 5-position.
| Property | This compound | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol |
| CAS Number | 139049-76-6 | 1033463-31-8 nih.gov |
| Molecular Formula | C₇H₈ClNO | C₇H₅ClF₃NO nih.gov |
| Molecular Weight | 157.60 g/mol | 211.57 g/mol nih.gov |
| Appearance | Not specified in literature | Solid |
| Boiling Point | Not specified in literature | Not specified in literature |
| Melting Point | Not specified in literature | Not specified in literature |
Note: Data for this compound is limited in publicly available literature. The data for the related trifluoromethyl compound is provided for comparative purposes.
Overview of Research Trajectories and Contemporary Relevance
While dedicated research publications on this compound are sparse, its contemporary relevance can be inferred from its role as a chemical intermediate. Patent literature for related compounds, particularly those with fluorinated substituents, often describes the synthesis of complex molecules for applications in pharmaceuticals and agrochemicals. For instance, substituted pyridyl methanols are key components in the synthesis of some active pharmaceutical ingredients.
The general synthetic routes to access such compounds often involve multi-step processes. A common approach detailed in patent literature for similar structures begins with a substituted picoline (methylpyridine). This starting material is oxidized to a pyridine carboxylic acid, which is then esterified. The subsequent reduction of the ester yields the desired pyridyl methanol (B129727). Halogenation steps are incorporated at appropriate stages to introduce the chloro substituent. For example, a general synthesis for a chloromethylpyridine hydrochloride involves the oxidation of 3-methylpyridine (B133936), followed by esterification, reduction to 3-pyridinemethanol, and finally reaction with thionyl chloride. google.com
The research trajectory for this compound is thus closely tied to the demand for novel, highly substituted pyridine-based compounds in drug discovery and materials science. Its value lies in its potential to be a precursor to more complex molecules with specific biological activities or material properties. The combination of its functional groups allows for a range of subsequent chemical modifications, making it a versatile tool for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-5-methylpyridin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-9-3-7(8)6(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDITAPZIXGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 5 Methyl 4 Pyridyl Methanol and Its Advanced Precursors
Established Synthetic Pathways to (3-Chloro-5-methyl-4-pyridyl)methanol
Established synthetic routes to this compound are typically multi-step processes that rely on the functionalization of pre-existing pyridine (B92270) rings. These pathways often involve the sequential introduction of the required substituents—chloro, methyl, and hydroxymethyl groups—onto the pyridine scaffold.
Chlorination of 5-Methyl-4-pyridylmethanol Precursors
A plausible and common strategy for the synthesis of this compound involves the late-stage chlorination of a suitable 5-methyl-4-pyridylmethanol precursor. This approach benefits from the commercial availability or straightforward synthesis of various lutidine (dimethylpyridine) derivatives.
One potential pathway begins with 3,5-lutidine. The 4-position of 3,5-lutidine can be selectively functionalized. For instance, oxidation of the 4-methyl group is a common strategy. However, direct selective oxidation of one methyl group in the presence of others can be challenging. A more controlled approach involves the conversion of a related functional group at the 4-position. For example, the synthesis of 2-chloro-5-methylpyridine has been achieved from 5-methyl-3,4-dihydro-2(1H)-pyridone, which is prepared by condensing propionaldehyde and an acrylic ester, followed by amination googleapis.comepo.org. This highlights a strategy of building a functionalized pyridine ring first, followed by chlorination.
A hypothetical pathway towards this compound could start with the oxidation of 3,5-lutidine to 5-methylnicotinic acid. Subsequent chlorination at the 3-position would yield 3-chloro-5-methylnicotinic acid. The carboxylic acid can then be reduced to the corresponding alcohol. The reduction of chloropyridine carboxylic acids has been documented. For instance, 6-chloronicotinic acid can be reduced to 6-chloro-3-pyridinemethanol using a borane-tetrahydrofuran complex prepchem.com.
Role of Specific Halogenating Agents and Basic Co-reagents
The choice of halogenating agent is critical for the successful chlorination of the pyridine ring. The reactivity of the pyridine nucleus is influenced by the existing substituents. Electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.
Common chlorinating agents for pyridine derivatives include:
Phosphorus oxychloride (POCl₃): Often used to convert hydroxypyridines (pyridones) to chloropyridines. A patent for the synthesis of 4-chloro-3-methoxy-2-methyl-4-pyridine utilizes phosphorus oxychloride google.comscispace.com.
Thionyl chloride (SOCl₂): Can also be employed for the chlorination of hydroxypyridines.
Elemental Chlorine (Cl₂): Typically used for radical chlorination of alkyl side chains in the presence of a radical initiator like azo-bis-isobutyronitrile (AIBN) google.com. For ring chlorination, it can be used under specific conditions, often at elevated temperatures.
N-Chlorosuccinimide (NCS): A milder chlorinating agent that can be used for the chlorination of activated pyridine rings.
The regioselectivity of chlorination is a key challenge. Direct chlorination of 3-methylpyridine (B133936) (β-picoline) can lead to a mixture of products googleapis.com. To achieve the desired 3-chloro substitution pattern on a 5-methyl-4-substituted pyridine, the directing effects of the existing groups must be considered. Both the methyl and a potential hydroxymethyl or carboxylic acid group at the 4-position are ortho-, para-directing. Therefore, direct chlorination of 5-methyl-4-pyridinemethanol would likely lead to a mixture of isomers, with the 2- and 6-positions also being susceptible to attack. A more controlled approach might involve the use of a pyridine N-oxide derivative, which can alter the regioselectivity of electrophilic substitution.
Basic co-reagents are often employed in chlorination reactions to neutralize the hydrogen chloride (HCl) byproduct. Common bases include pyridine, triethylamine (B128534) (TEA), and sodium or potassium carbonate.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Key parameters to consider include:
Temperature: Chlorination reactions can be highly exothermic. Controlling the temperature is essential to prevent side reactions and decomposition. Some reactions are performed at elevated temperatures to overcome the lower reactivity of the pyridine ring, while others require cooling to control selectivity.
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Common solvents for chlorination include chlorinated hydrocarbons (e.g., chloroform, dichloromethane), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., N,N-dimethylformamide - DMF).
Catalyst: In some cases, a catalyst may be used to enhance the rate or selectivity of the chlorination. For example, radical initiators are used for side-chain chlorination google.com.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is important to determine the optimal reaction time.
Table 1: Key Parameters for Optimization of Chlorination Reactions
| Parameter | Influence on Reaction | Typical Conditions |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to over-chlorination or side reactions. | -20°C to 150°C, depending on the specific reagents and substrate. |
| Solvent | Influences solubility of reactants and can affect the reaction mechanism and regioselectivity. | Dichloromethane, Chloroform, Toluene, N,N-Dimethylformamide. |
| Halogenating Agent | Determines the reactivity and selectivity of the chlorination. | POCl₃, SOCl₂, Cl₂, N-Chlorosuccinimide. |
| Co-reagent/Base | Neutralizes acidic byproducts, which can prevent side reactions and catalyst deactivation. | Pyridine, Triethylamine, Sodium Carbonate. |
| Catalyst | Can increase the rate and control the regioselectivity of the reaction. | Radical initiators (for side-chain chlorination). |
Novel and Evolving Synthetic Strategies
Modern synthetic organic chemistry offers a range of novel strategies that could be applied to the synthesis of this compound, potentially offering more efficient and selective routes compared to traditional methods.
Multi-component Reaction Approaches for Pyridine Ring Assembly
Multi-component reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single step from three or more starting materials. The Hantzsch pyridine synthesis is a classic example of an MCR that can be used to prepare dihydropyridines, which can then be oxidized to the corresponding pyridines. While the traditional Hantzsch synthesis leads to symmetrically substituted pyridines, modifications have been developed to allow for the synthesis of unsymmetrical derivatives.
A hypothetical multi-component approach to a precursor of this compound could involve the condensation of an aldehyde, a β-ketoester, an enamine, and an ammonia (B1221849) source. By carefully selecting the starting materials, it might be possible to construct the pyridine ring with the desired substitution pattern already in place. For example, using a chlorinated aldehyde or β-ketoester could introduce the chloro substituent directly.
Chemo-, Regio-, and Stereoselective Synthesis of Pyridine Derivatives
Recent advances in synthetic methodology have focused on the development of highly selective reactions for the functionalization of pyridine rings. These methods offer the potential for more direct and efficient syntheses of molecules like this compound.
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to deprotonate a specific ortho-position of the pyridine ring with a strong base, followed by quenching with an electrophile. A suitable directing group at the 4-position could potentially direct chlorination to the 3-position.
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds. This approach could potentially be used to introduce the chloro or hydroxymethyl group directly onto the pyridine ring with high regioselectivity, avoiding the need for pre-functionalized starting materials.
Grignard Reactions: The addition of Grignard reagents to cyanopyridines can be a viable route to introduce functional groups. For instance, a 3-chloro-5-methyl-4-cyanopyridine could potentially react with a Grignard reagent to form a ketone after hydrolysis, which could then be reduced to the alcohol masterorganicchemistry.comnih.govresearchgate.net. The synthesis of the cyanopyridine precursor would be a key step in this approach. The reduction of a nitrile group to a primary amine followed by diazotization and hydrolysis could also lead to the hydroxymethyl group chemicalbook.com.
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Established Pathways | Utilizes well-known reactions; starting materials may be readily available. | Often multi-step; may suffer from poor regioselectivity and yield. |
| Multi-component Reactions | High atom economy and step efficiency; rapid access to complex molecules. | Finding suitable starting materials for a specific substitution pattern can be challenging. |
| Chemo-, Regio-, and Stereoselective Synthesis | High selectivity, potentially leading to shorter and more efficient syntheses. | May require specialized catalysts or directing groups; conditions can be sensitive. |
Synthesis of Advanced Pyridine Intermediates for Further Diversification
The functionalization of the pyridine core is essential for creating diverse molecular structures. Starting from a readily available precursor like 3,5-lutidine, several strategies can be employed to introduce the necessary substituents for synthesizing this compound.
The formation of a pyridine N-oxide is a powerful strategy in pyridine chemistry. The N-oxide group activates the ring for both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 6-positions), and it can be readily removed when no longer needed.
N-Oxide Formation: This transformation is typically achieved by reacting the parent pyridine with an oxidizing agent. Common methods include:
Hydrogen Peroxide in Acetic Acid: A classic and cost-effective method. A procedure for synthesizing 3,5-lutidine N-oxide involves reacting 3,5-dimethylpyridine with 35% hydrogen peroxide in glacial acetic acid at elevated temperatures.
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective but more expensive reagent that works under mild conditions, often in chlorinated solvents like dichloromethane.
Deoxygenation: The removal of the N-oxide oxygen atom is a crucial final step in many synthetic sequences. A variety of methods are available, with modern approaches focusing on catalytic and milder reagents to improve the green profile of the reaction.
Palladium-Catalyzed Transfer Oxidation: A chemoselective method uses a palladium acetate (B1210297) catalyst with a phosphine ligand (like dppf) and triethylamine as a transfer oxidant, which can be performed under conventional heating or microwave irradiation. This method is compatible with many functional groups, including halogens and alcohols.
Photocatalytic Deoxygenation: Visible-light-mediated photoredox catalysis offers a sustainable approach. Rhenium complexes have been shown to efficiently deoxygenate a range of functionalized pyridine N-oxides under ambient conditions. Other methods use different photocatalysts and reductants like Hantzsch esters.
Sustainable Reductants: A system employing catalytic magnesium iodide (MgI₂) with formic acid as the solvent and stoichiometric reductant provides an environmentally friendly method for deoxygenating various N-oxides.
Interactive Data Table: Comparison of Deoxygenation Methods This table summarizes various approaches for removing the N-oxide group.
| Method | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Transfer Oxidation | Pd(OAc)₂, dppf, Et₃N | High chemoselectivity, catalytic Pd use. | Requires precious metal catalyst. |
| Photocatalysis | Rhenium or other photocatalyst, visible light | Mild, ambient conditions, sustainable energy source. | May require specialized equipment. |
| Iodide/Formic Acid | MgI₂, HCOOH | Metal-free, uses sustainable reductant. | Uses stoichiometric formic acid. |
| Classical Reduction | PCl₃, PPh₃, or H₂/Catalyst | Well-established methods. | Stoichiometric waste (P-oxides), harsh conditions. |
Modification of the methyl groups (side chains) on a lutidine precursor is a direct route to introducing further functionality.
Side-Chain Halogenation: Halogenation of the benzylic-like methyl groups on the pyridine ring can be achieved using radical conditions. This process introduces a reactive handle for subsequent nucleophilic substitution to build more complex structures.
Free Radical Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or light) can selectively halogenate the methyl group. This is analogous to the halogenation of toluene. The reaction proceeds via a stabilized radical intermediate at the position adjacent to the aromatic ring.
Trichloromethylation: The introduction of a trichloromethyl (-CCl₃) group can be a valuable transformation. While direct trichloromethylation of pyridine rings is challenging, related strategies exist for introducing trifluoromethyl (-CF₃) groups, which share some mechanistic considerations. The synthesis of trifluoromethylpyridines is of significant interest in agrochemical and pharmaceutical chemistry. Methods for their synthesis often involve either building the ring from a trifluoromethyl-containing precursor or by direct introduction of the group onto the pyridine ring.
For trichloromethylation, processes could hypothetically involve:
Reaction with Chloroform: Under certain conditions, chloroform can serve as a trichloromethyl anion precursor for addition to activated rings.
Exhaustive Radical Chlorination: Subjecting a methyl group to harsh radical chlorination conditions (e.g., excess Cl₂ and UV light) could, in principle, lead to the formation of a -CCl₃ group, although controlling selectivity on a sensitive heterocyclic ring would be difficult.
Controlled Introduction and Manipulation of Methyl and Hydroxymethyl Moieties
The synthesis of this compound hinges on the precise and controlled installation of the methyl and hydroxymethyl functional groups onto the pyridine ring. The strategic placement of these moieties is typically achieved through a multi-step synthetic sequence that involves the formation of an advanced precursor, followed by functional group manipulation. A common and effective pathway involves the initial formylation of a pre-functionalized pyridine ring to introduce a carbonyl group, which is then selectively reduced to the desired hydroxymethyl group.
Formation of the Key Precursor: 3-Chloro-5-methyl-4-pyridinecarboxaldehyde
A critical step in the synthesis is the introduction of a formyl group (-CHO) at the C-4 position of the 3-chloro-5-methylpyridine core. The Vilsmeier-Haack reaction is a widely utilized and effective method for the formylation of electron-rich heteroaromatic compounds. jk-sci.comnrochemistry.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.com
The mechanism involves the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich pyridine ring. nrochemistry.comchemistrysteps.com The regioselectivity of the formylation on the 3-chloro-5-methylpyridine substrate is governed by the electronic effects of the existing substituents. The methyl group at C-5 is an activating, ortho-para directing group, while the chloro group at C-3 is a deactivating, meta-directing group. The combined influence of these groups directs the electrophilic attack of the Vilsmeier reagent preferentially to the C-4 position, which is ortho to the activating methyl group and meta to the deactivating chloro group. Subsequent hydrolysis of the resulting iminium intermediate yields the target aldehyde, 3-chloro-5-methyl-4-pyridinecarboxaldehyde. chemistrysteps.com
Table 1: Representative Conditions for Vilsmeier-Haack Formylation of Pyridine Derivatives
| Reactant | Formylating Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Electron-Rich Pyridine | POCl3 / DMF | DMF or Dichloromethane | 0 - 80 | ~6.5 hours | ~77 | nrochemistry.com |
| Enamides | Triphosgene / DMF | Not specified | Not specified | Not specified | High | researchgate.net |
| Pyrazolo[1,5-a]pyridines | POCl3 / DMF | Not specified | Not specified | Not specified | Not specified | researchgate.net |
Conversion of the Formyl Group to the Hydroxymethyl Moiety
The final step in the synthetic sequence is the manipulation of the introduced formyl group to create the target hydroxymethyl moiety. This is achieved through the selective reduction of the aldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. researchgate.net
A variety of reducing agents can accomplish this conversion. For substrates containing other potentially reducible functional groups, a mild and selective reagent is preferred. Sodium borohydride (NaBH₄) is a common and effective choice for this purpose, as it readily reduces aldehydes and ketones without affecting most other functional groups under standard conditions. researchgate.net The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), at or below room temperature. The borohydride reagent delivers a hydride ion to the electrophilic carbonyl carbon of the aldehyde, and subsequent workup with water protonates the resulting alkoxide to yield the primary alcohol, this compound.
Table 2: Research Findings on the Reduction of Pyridinecarboxaldehydes
| Starting Material | Reducing Agent | Solvent | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| Methyl pyridine-3-carboxylate | Not specified | Not specified | Reduction | 3-Pyridinemethanol | google.com |
| Pyridinecarboxamides | Samarium diiodide / H2O | THF | Room Temperature | Methylpyridines | clockss.org |
| 4-Pyridinecarbonitrile | Not specified | Not specified | Reduction | 4-Pyridinecarboxaldehyde | google.com |
This two-stage approach, involving formylation followed by reduction, represents a reliable and controlled method for introducing and manipulating the necessary functional groups to construct the this compound molecule.
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Methyl 4 Pyridyl Methanol
Transformations Involving the Hydroxymethyl Functional Group
The hydroxymethyl group at the 4-position of the pyridine (B92270) ring is susceptible to a range of reactions typical of primary alcohols, including oxidation, esterification, and etherification.
Selective Oxidation to Aldehyde Derivatives
The selective oxidation of the primary alcohol functionality in (3-Chloro-5-methyl-4-pyridyl)methanol to its corresponding aldehyde, (3-chloro-5-methyl-4-pyridyl)carboxaldehyde, can be achieved using mild oxidizing agents. Pyridinium (B92312) chlorochromate (PCC) is a widely used reagent for this type of transformation, as it typically allows for the oxidation to be stopped at the aldehyde stage without significant over-oxidation to the carboxylic acid, especially in anhydrous conditions. nih.govpatsnap.com
The reaction mechanism for PCC oxidation involves the formation of a chromate (B82759) ester intermediate, followed by an elimination reaction to yield the aldehyde, Cr(IV) species, and pyridinium hydrochloride. google.com The use of a buffer, such as sodium acetate (B1210297), can be employed to mitigate the acidity of the reaction medium, which is beneficial for acid-sensitive substrates.
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | Reference Compound |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2-4 hours | Good to High | General for primary alcohols |
Oxidation to Carboxylic Acid Derivatives
Further oxidation of the hydroxymethyl group to a carboxylic acid, yielding 3-chloro-5-methylpyridine-4-carboxylic acid, can be accomplished using stronger oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions, followed by acidic workup.
The reaction of a related compound, 3-methylpyridine (B133936) (3-picoline), with potassium permanganate in water at elevated temperatures (85-90°C) has been reported to produce nicotinic acid (pyridine-3-carboxylic acid) in good yields. A similar approach is expected to be effective for the oxidation of this compound. The reaction mechanism involves the initial formation of a manganate (B1198562) ester, which undergoes further oxidation and cleavage to afford the carboxylate.
| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | Reference Compound |
| Potassium Permanganate (KMnO₄) | Water | 85-90°C | 30 min | ~78% (molar yield) | 3-Picoline |
Esterification and Etherification Reactions
The hydroxymethyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides. For instance, reaction with an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine or a catalytic amount of acid, would yield the corresponding acetate ester. These reactions are typically efficient and proceed under mild conditions.
Etherification can be achieved through methods such as the Williamson ether synthesis. This involves the deprotonation of the hydroxymethyl group with a strong base, like sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to form the desired ether. nih.gov
| Reaction Type | Reagent | Base/Catalyst | Solvent | Temperature | Product Type |
| Esterification | Acetic Anhydride | Pyridine | Dichloromethane (DCM) | Room Temperature | Acetate Ester |
| Etherification | Methyl Iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Methyl Ether |
Reactivity of the Pyridine Ring Halogen Substituent
The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for modifying the pyridine core.
Nucleophilic Aromatic Substitution Reactions
The pyridine ring is an electron-deficient aromatic system, which facilitates nucleophilic attack, particularly when activated by electron-withdrawing groups. The nitrogen atom in the ring deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution, especially at the 2- and 4-positions. While the chloro substituent in this compound is at the 3-position, nucleophilic substitution can still occur, often requiring more forcing conditions compared to substitutions at the 2- or 4-positions.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group departs, and the aromaticity of the pyridine ring is restored.
The reaction of this compound with nitrogen-based nucleophiles, such as primary or secondary amines, can lead to the formation of the corresponding amino-substituted derivatives. These reactions often require elevated temperatures and may be catalyzed by a base or a transition metal.
For example, the reaction of 3-bromo-4-methylpyridine (B15001) with ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst at high temperature and pressure has been shown to produce 3-amino-4-methylpyridine (B17607) in high yield. A similar transformation can be anticipated for this compound with various amines.
| Nucleophile | Catalyst | Solvent | Temperature | Pressure | Yield | Reference Compound |
| Ammonia | Copper Sulfate | Methanol (B129727) | 160°C | 5 atm | 95% | 3-Bromo-4-methylpyridine |
Studies on related 5-chloro-3-pyridinol derivatives have shown that reactions with lithium amides can lead to aminated products, with the position of substitution being influenced by the reaction conditions and the nature of the amine.
Substitution with Sulfur-based Nucleophiles (e.g., Thiols)
The chlorine atom on the pyridine ring of this compound can be displaced by sulfur-based nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This type of reaction is generally facilitated on electron-poor aromatic rings, a characteristic feature of pyridines. wikipedia.orgnih.gov The reaction involves the attack of a nucleophile, such as a thiolate anion (RS⁻), on the carbon atom bearing the chlorine. This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. libretexts.org Subsequent elimination of the chloride ion re-aromatizes the ring to yield the final thioether product.
While direct studies on this compound are not extensively documented, the reactivity can be inferred from related structures. For instance, other chloropyridine derivatives are known to undergo substitution with thiols. The reaction of this compound with a generic thiol (R-SH) would typically require a base to deprotonate the thiol, generating the more potent thiolate nucleophile. The resulting product would be (3-(Alkylthio)-5-methyl-4-pyridyl)methanol.
A recent study detailed the synthesis of a thiophenol precursor where a sulfonyl chloride was reduced to a thiol, which was then protected. nih.gov Another approach involves the direct substitution of a chloro group. For example, the reaction of this compound with a thiol, such as thiophenol, in the presence of a suitable base like sodium hydride in an aprotic polar solvent like DMF, would be a viable route to the corresponding aryl thioether.
Table 1: Hypothetical Substitution with Sulfur Nucleophiles
| Reactant | Nucleophile | Conditions | Expected Product |
|---|---|---|---|
| This compound | Sodium thiomethoxide (NaSMe) | DMF, 80-100 °C | (3-(Methylthio)-5-methyl-4-pyridyl)methanol |
| This compound | Thiophenol, K₂CO₃ | NMP, 150 °C | (3-(Phenylthio)-5-methyl-4-pyridyl)methanol |
| This compound | Sodium sulfide (B99878) (Na₂S) | Ethanol (B145695)/Water, Reflux | Bis((3-(4-(hydroxymethyl)-5-methylpyridin-3-yl))sulfide) |
Other Heteroatom Nucleophilic Replacements
Similar to sulfur-based nucleophiles, other heteroatom nucleophiles, such as alkoxides and amines, can displace the chloride in this compound. These SNAr reactions are fundamental in modifying the properties of the pyridine core. wikipedia.org The reactivity follows the same principle: the pyridine ring must be sufficiently electron-deficient to be attacked by the nucleophile. wikipedia.org
Displacement by oxygen nucleophiles, such as alkoxides (RO⁻) or hydroxides (OH⁻), can be used to introduce ether or hydroxyl functionalities. These reactions often require elevated temperatures to proceed effectively. For example, reacting this compound with sodium methoxide (B1231860) in methanol under reflux would be expected to yield (3-Methoxy-5-methyl-4-pyridyl)methanol.
Nitrogen nucleophiles, including ammonia and primary or secondary amines, can also participate in these substitution reactions to form the corresponding amino-pyridines. wikipedia.org These reactions are crucial for the synthesis of various biologically active molecules. The reaction of this compound with an amine, such as piperidine, would likely require high temperatures or catalysis to afford (3-(Piperidin-1-yl)-5-methyl-4-pyridyl)methanol. The electron-donating nature of the methyl group at C-5 might slightly hinder the reaction compared to an unsubstituted chloropyridine, necessitating more forcing conditions.
Table 2: Hypothetical Substitution with Oxygen and Nitrogen Nucleophiles
| Reactant | Nucleophile | Conditions | Expected Product |
|---|---|---|---|
| This compound | Sodium methoxide (NaOMe) | Methanol, Reflux | (3-Methoxy-5-methyl-4-pyridyl)methanol |
| This compound | Piperidine | High Temperature (sealed tube) or Cu-catalysis | (3-(Piperidin-1-yl)-5-methyl-4-pyridyl)methanol |
| This compound | Ammonia (aq.) | High Temperature, High Pressure | (3-Amino-5-methyl-4-pyridyl)methanol |
Reductive Dehalogenation Strategies
Reductive dehalogenation is a key transformation for removing the chlorine atom from the pyridine ring, yielding (5-methyl-4-pyridyl)methanol. This can be particularly useful when the chlorine is used as a directing group or for activation in previous synthetic steps and is no longer needed. Several methods are available for this purpose.
One of the most common methods is catalytic hydrogenation. youtube.comyoutube.com This typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is usually carried out in a solvent like ethanol or ethyl acetate, often with a base such as sodium acetate or triethylamine (B128534) to neutralize the HCl formed during the reaction. For instance, hydrogenation of 3-chloropyridine (B48278) has been successfully demonstrated. msu.edu
An alternative method involves the use of a silane (B1218182) reducing agent, such as polymethylhydrosiloxane (B1170920) (PMHS), in the presence of a palladium catalyst like palladium(II) acetate. msu.edu This system has been shown to be effective for the room-temperature dechlorination of various aryl chlorides, including 3-chloropyridine, and is tolerant of many functional groups. msu.edu Other methods can include reduction with metals like zinc in acetic acid or using hydride reagents, although catalytic methods are generally preferred for their milder conditions and higher efficiency.
Table 3: Reductive Dehalogenation Methods for Chloropyridines
| Substrate Example | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Chloropyridine | 1 mol% Pd(OAc)₂, PMHS, KF(aq), THF, rt, 35 min | Pyridine | 97% | msu.edu |
| 2-Chloropyridine | 5 mol% Pd(OAc)₂, PMHS, KF(aq), THF, rt, 1.5 h | Pyridine | 94% | msu.edu |
| 2,3,6-trichloropyridine | H₂, Catalyst, Organic Solvent | 3-chloropyridine | N/A | google.com |
Electrophilic and Radical Reactions on the Pyridine Core
The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, generally deactivates it towards electrophilic aromatic substitution. wikipedia.org Conversely, this property makes the protonated form of the ring susceptible to attack by nucleophilic radicals in reactions like the Minisci reaction. wikipedia.orgwikipedia.org
For this compound, the existing substituents significantly influence the position of any further reaction. The chlorine atom is a deactivating, ortho-, para-director (though deactivation is the dominant effect in this electron-poor system). The methyl group is an activating, ortho-, para-director. The hydroxymethyl group has a weak deactivating effect. The strongest influence, however, comes from the ring nitrogen, which strongly directs incoming nucleophilic radicals to the C-2 and C-6 positions (ortho and para to the nitrogen) of the protonated pyridinium ion.
Radical reactions, particularly the Minisci reaction, provide a more viable strategy for functionalizing the pyridine core. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient N-heterocycle, which must be protonated to enhance its reactivity. wikipedia.org Radicals can be generated from various precursors like carboxylic acids (via oxidative decarboxylation), alcohols, or ethers. The reaction typically proceeds in an acidic medium with an oxidizing agent like ammonium (B1175870) persulfate and a silver nitrate (B79036) catalyst. wikipedia.orgwikipedia.org For this compound, the radical would preferentially attack the C-2 or C-6 positions.
Table 4: Potential Minisci Reactions on this compound
| Radical Source | Reagents | Expected Product(s) |
|---|---|---|
| Pivalic Acid | AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | (2-tert-Butyl-3-chloro-5-methyl-4-pyridyl)methanol and (6-tert-Butyl-3-chloro-5-methyl-4-pyridyl)methanol |
| Adamantane-1-carboxylic acid | AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | (2-(Adamantan-1-yl)-3-chloro-5-methyl-4-pyridyl)methanol and (6-(Adamantan-1-yl)-3-chloro-5-methyl-4-pyridyl)methanol |
| Cyclohexane | AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | (2-Cyclohexyl-3-chloro-5-methyl-4-pyridyl)methanol and (6-Cyclohexyl-3-chloro-5-methyl-4-pyridyl)methanol |
Metal-Catalyzed Coupling Reactions Involving the Pyridine Nucleus
The chlorine atom at the C-3 position of this compound serves as an effective handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. Palladium and copper are the most common metals used for these transformations.
Palladium-Catalyzed Cross-Coupling Methodologies
Palladium catalysis is central to modern organic synthesis, with reactions like the Suzuki-Miyaura and Heck couplings being widely employed. wikipedia.orgwikipedia.org The chlorine atom of this compound, while less reactive than the corresponding bromine or iodine, can participate in these reactions, often requiring specialized ligands or more forcing conditions.
The Suzuki-Miyaura coupling involves the reaction of the chloropyridine with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction would form a new carbon-carbon bond at the C-3 position. For example, coupling with phenylboronic acid would yield (5-methyl-3-phenyl-4-pyridyl)methanol. A variety of palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands (e.g., phosphines) can be used to facilitate the reaction. organic-chemistry.orgresearchgate.net
The Heck reaction couples the chloropyridine with an alkene, such as styrene (B11656) or an acrylate (B77674), to form a substituted alkene at the C-3 position. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base (e.g., triethylamine). wikipedia.org Coupling this compound with ethyl acrylate would produce ethyl (E)-3-(4-(hydroxymethyl)-5-methylpyridin-3-yl)acrylate.
Table 5: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (5-Methyl-3-phenyl-4-pyridyl)methanol |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | (3-(4-Methoxyphenyl)-5-methyl-4-pyridyl)methanol |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | (E)-(3-(2-Phenylvinyl)-5-methyl-4-pyridyl)methanol |
| Heck | Ethyl acrylate | Pd(OAc)₂ / Et₃N | Ethyl (E)-3-(4-(hydroxymethyl)-5-methylpyridin-3-yl)acrylate |
Copper-Mediated Transformations
Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom bonds from aryl halides. wikipedia.org These reactions typically require high temperatures and stoichiometric amounts of copper, although modern protocols often use catalytic copper with specific ligands, allowing for milder conditions. wikipedia.orgwikipedia.org
The Ullmann condensation can be used to couple this compound with alcohols, amines, or thiols. wikipedia.org For example, reacting the chloropyridine with phenol (B47542) in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) would yield (3-phenoxy-5-methyl-4-pyridyl)methanol. Similarly, coupling with an amine like aniline (B41778) would produce N-(4-(hydroxymethyl)-5-methylpyridin-3-yl)aniline. These reactions expand the range of accessible derivatives from the chloropyridine starting material.
Table 6: Representative Copper-Mediated Coupling Reactions (Ullmann-type)
| Coupling Partner | Catalyst/Base | Solvent | Expected Product |
|---|---|---|---|
| Phenol | CuI / K₂CO₃ | NMP | (3-Phenoxy-5-methyl-4-pyridyl)methanol |
| Aniline | CuI / K₃PO₄ | DMF | N-(4-(Hydroxymethyl)-5-methylpyridin-3-yl)aniline |
| Ethanethiol | CuI / Cs₂CO₃ | Dioxane | (3-(Ethylthio)-5-methyl-4-pyridyl)methanol |
Mechanistic Elucidation of Catalytic Cycles
The unique structural arrangement of this compound, featuring a pyridine ring substituted with a chlorine atom, a methyl group, and a hydroxymethyl group, influences its reactivity and role in catalytic processes. smolecule.com While specific mechanistic studies detailing the complete catalytic cycle involving this exact molecule are not extensively documented in the reviewed literature, we can infer potential pathways based on the reactivity of its functional groups and related pyridine derivatives.
The chlorine atom at the 3-position is another reactive handle. It can be displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com In a catalytic context, this could involve coupling reactions where a catalyst, such as a palladium complex, facilitates the formation of a new carbon-carbon or carbon-heteroatom bond at this position. The mechanism of such cross-coupling reactions, like the Suzuki-Miyaura or Heck reactions, generally involves oxidative addition of the aryl chloride to the low-valent metal catalyst, followed by transmetalation (in the case of Suzuki-Miyaura) or migratory insertion and β-hydride elimination (in the case of Heck), and finally reductive elimination to regenerate the catalyst and yield the product. acs.org
Furthermore, the pyridine nitrogen itself can act as a ligand, coordinating to a metal center and influencing the catalytic activity. The steric and electronic environment around the nitrogen, dictated by the adjacent chloro and methyl substituents, would play a crucial role in the stability and reactivity of the resulting metal complex.
Ligand Design and Catalyst Optimization for Substituted Pyridine Substrates
The design of effective ligands and the optimization of catalysts are paramount for achieving high efficiency and selectivity in reactions involving substituted pyridine substrates like this compound. The principles of ligand design focus on tuning the steric and electronic properties of the ligand to control the behavior of the metal catalyst. nih.gov
For reactions targeting the pyridine ring, the substituents already present on the ring significantly influence the outcome. The chlorine and methyl groups in this compound create a specific electronic and steric profile that must be considered when designing a catalytic system. For instance, in palladium-catalyzed C-H olefination of pyridines, the use of ligands like 1,10-phenanthroline (B135089) has been shown to promote C-3 selective functionalization. nih.gov This highlights the importance of the ligand in directing the regioselectivity of the reaction.
The electronic nature of substituents on pyridine ligands can be systematically varied to modulate the properties of the resulting metal complexes. acs.org For example, incorporating electron-donating or electron-withdrawing groups on the pyridine ring can alter the electron density at the metal center, thereby affecting its catalytic activity in reactions such as cross-coupling. acs.org In the case of this compound, the combined electronic effects of the chloro and methyl groups would necessitate a carefully chosen ligand to achieve optimal catalytic performance.
Furthermore, the design of polydentate ligands that incorporate substituted pyridine moieties can lead to the formation of stable and highly active catalysts. By strategically placing different functional groups within the same ligand framework, it is possible to fine-tune the photophysical and electrochemical properties of the resulting metal complexes, which can be advantageous in photocatalysis and other light-driven reactions. nih.govacs.org The synthesis of such complex ligands often involves multi-step procedures, including cross-coupling reactions like the Suzuki-Miyaura reaction to connect different aromatic fragments. acs.org
Acid-Base Properties and Prototropic Equilibria within the Compound
The acid-base properties of this compound are primarily governed by the basicity of the pyridine nitrogen atom and the acidity of the hydroxymethyl group. The pyridine nitrogen possesses a lone pair of electrons that can accept a proton, making the compound a weak base.
The basicity of the pyridine ring is influenced by the electronic effects of its substituents. The chlorine atom at the 3-position is an electron-withdrawing group, which tends to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to unsubstituted pyridine. Conversely, the methyl group at the 5-position is an electron-donating group, which slightly increases the electron density on the nitrogen and enhances its basicity. The net effect on the pKa of the conjugate acid will be a balance of these opposing influences. For comparison, the pKa of the conjugate acid of 4-substituted pyridines has been shown to correlate with the electronic nature of the substituent. acs.org
The hydroxymethyl group is weakly acidic and can donate a proton, particularly in the presence of a strong base. This deprotonation would result in the formation of an alkoxide.
Prototropic equilibria, or tautomerism, are not expected to be a significant feature for the ground state of this compound itself. However, in solution, the compound will exist in equilibrium with its protonated and deprotonated forms, depending on the pH of the medium.
Protonation/Deprotonation Equilibria:
In acidic solution: The pyridine nitrogen will be protonated to form the corresponding pyridinium ion.
This compound + H⁺ ⇌ [this compound]H⁺
In basic solution: The hydroxyl group can be deprotonated to form the corresponding alkoxide.
This compound + B⁻ ⇌ (3-Chloro-5-methyl-4-pyridyl)methoxide + BH
Interactive Data Table: Reactivity of Functional Groups
| Functional Group | Type of Reaction | Potential Products |
| Hydroxymethyl | Oxidation | (3-Chloro-5-methyl-4-pyridyl)aldehyde, (3-Chloro-5-methyl-4-pyridyl)carboxylic acid smolecule.com |
| Chlorine | Nucleophilic Substitution | (3-Amino-5-methyl-4-pyridyl)methanol, (3-Mercapto-5-methyl-4-pyridyl)methanol smolecule.com |
| Chlorine | Reduction | 5-methyl-4-pyridylmethanol smolecule.com |
Spectroscopic and Crystallographic Characterization of 3 Chloro 5 Methyl 4 Pyridyl Methanol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For (3-Chloro-5-methyl-4-pyridyl)methanol, a combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring contains two aromatic protons, H-2 and H-6. Due to the substitution pattern, these protons are in different chemical environments and are expected to appear as singlets, although very fine long-range coupling might be observable with high-resolution instruments. The H-2 proton is flanked by the nitrogen atom and the chloro substituent, while the H-6 proton is adjacent to the nitrogen and methyl-substituted carbon. This would result in different electronic shielding. The proton signal for the pyridine α-protons typically appears around δ 8.5 ppm. wikipedia.org
The hydroxymethyl group (-CH₂OH) would give rise to two signals: a singlet for the two equivalent methylene (B1212753) protons and a broader signal for the hydroxyl proton, which can exchange with trace water in the solvent. The chemical shift of the methylene protons attached to an aromatic ring is typically in the range of δ 4.5-4.8 ppm. chemicalbook.com The methyl group (-CH₃) protons are expected to appear as a sharp singlet further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.3 - 8.5 | s | 1H |
| H-6 | ~8.2 - 8.4 | s | 1H |
| -OH | Variable (e.g., ~2.5 - 5.0) | br s | 1H |
| -CH₂- | ~4.7 - 4.9 | s | 2H |
| -CH₃ | ~2.3 - 2.5 | s | 3H |
The proton-decoupled ¹³C NMR spectrum would show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the hydroxymethyl substituent. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the inductive and resonance effects of the chloro, methyl, and hydroxymethyl groups. The carbons directly bonded to the nitrogen (C-2 and C-6) are expected to be the most deshielded among the ring carbons, appearing around δ 150 ppm. wikipedia.org The carbon bearing the chlorine atom (C-3) would also be significantly downfield. The signal for the hydroxymethyl carbon (-CH₂OH) is anticipated around δ 60-65 ppm, while the methyl carbon (-CH₃) would be the most shielded, appearing at approximately δ 18-22 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 - 152 |
| C-3 | ~135 - 139 |
| C-4 | ~145 - 149 |
| C-5 | ~130 - 134 |
| C-6 | ~147 - 151 |
| -CH₂OH | ~60 - 64 |
| -CH₃ | ~18 - 22 |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a key correlation would be observed between the methylene (-CH₂-) protons and the hydroxyl (-OH) proton, provided the proton exchange is not too rapid. Minimal or no cross-peaks would be expected between the aromatic protons H-2 and H-6, confirming their lack of a typical ortho, meta, or para relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. youtube.com It would definitively link the proton signals to their corresponding carbon signals from Table 1 and Table 2: H-2 to C-2, H-6 to C-6, the -CH₂- protons to the -CH₂OH carbon, and the -CH₃ protons to the -CH₃ carbon.
The methylene protons (-CH₂-) showing correlations to C-3, C-4, and C-5.
The methyl protons (-CH₃) showing correlations to C-4, C-5, and C-6.
The H-2 proton showing correlations to C-3, C-4, and C-6.
The H-6 proton showing correlations to C-2, C-4, and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, irrespective of whether they are bonded. It is invaluable for conformational analysis. researchgate.net NOESY could show through-space correlations between the methylene protons (-CH₂-) and both the methyl group protons and the H-2 proton, helping to define the preferred orientation of the hydroxymethyl group relative to the pyridine ring.
Studying the NMR spectra at various temperatures can provide insight into dynamic processes, such as conformational changes or restricted bond rotation. nih.govnih.gov For this compound, variable-temperature NMR could be used to investigate the rotational barrier of the C-4 to -CH₂OH bond. mdpi.com At low temperatures, the rotation around this bond may slow sufficiently on the NMR timescale, potentially causing the signals for the two methylene protons to become non-equivalent and appear as a pair of doublets (an AB system) rather than a singlet. researchgate.net Similarly, the exchange rate of the hydroxyl proton with the solvent is temperature-dependent, and cooling the sample often sharpens the -OH signal and allows for the observation of its coupling to the adjacent methylene protons. acs.org
Vibrational Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. The most prominent would be a broad band in the region of 3400-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. researchgate.net
The pyridine ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. njit.edu The C-O stretching of the primary alcohol would be visible as a strong band around 1050-1030 cm⁻¹. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range. documentsdelivered.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3400 - 3200 | Strong, Broad |
| C-H Stretch | Aromatic (Pyridine Ring) | 3100 - 3000 | Medium |
| C-H Stretch | Aliphatic (-CH₃, -CH₂-) | 2980 - 2850 | Medium |
| C=N, C=C Stretch | Pyridine Ring | 1600 - 1400 | Medium to Strong |
| C-O Stretch | Primary Alcohol | 1050 - 1030 | Strong |
| C-Cl Stretch | Aryl Halide | 800 - 600 | Medium to Strong |
Raman Spectroscopy
A comprehensive search of scientific literature and spectral databases did not yield specific experimental Raman spectroscopic data for this compound. While theoretical calculations could predict the Raman active modes, experimentally obtained spectra are essential for definitive characterization. In the absence of such data, a detailed analysis of the Raman spectrum for this specific compound cannot be provided at this time.
Detailed Vibrational Assignment and Interpretation of Molecular Modes
A detailed vibrational assignment requires high-quality experimental data from both infrared (IR) and Raman spectroscopy, often supplemented by computational analysis (e.g., Density Functional Theory calculations). As specific experimental Raman data for this compound is not publicly available, a complete and accurate vibrational assignment and interpretation of its molecular modes cannot be constructed. A theoretical analysis could propose vibrational frequencies and their corresponding motions (e.g., C-H stretching, C-Cl stretching, ring breathing modes), but would lack the necessary experimental validation for a scientifically rigorous article.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with the chemical formula C7H8ClNO, the theoretical exact mass can be calculated.
Table 1: Theoretical Exact Mass for Isotopologues of this compound
| Isotopologue Formula | Isotope Masses | Theoretical Exact Mass (Da) |
|---|---|---|
| C7H8(35Cl)NO | C=12.000000, H=1.007825, Cl=34 .968853, N=14.003074, O=15.994915 | 157.03454 |
This table presents calculated theoretical values, as experimental HRMS data for this compound was not found in the searched literature.
Fragmentation Pattern Analysis for Structural Confirmation
While specific experimental mass spectra for this compound are not available, a general fragmentation pattern can be predicted based on the known behavior of similar chemical structures under mass spectrometric analysis. The presence of a chlorine atom would result in a characteristic M+2 peak due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio).
Common fragmentation pathways for a molecule like this compound would likely involve:
Loss of the hydroxymethyl group (-CH₂OH), leading to a significant fragment ion.
Loss of a chlorine radical (Cl•).
Fission of the C-O bond within the hydroxymethyl group.
Sequential loss of small neutral molecules such as water (H₂O) or formaldehyde (B43269) (CH₂O).
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| Predicted Fragment Ion | Proposed Neutral Loss |
|---|---|
| [C₆H₅ClN]⁺ | Loss of CH₂O |
| [C₇H₈NO]⁺ | Loss of Cl |
This table is based on general fragmentation principles and not on experimental data for the specific compound.
Single-Crystal X-ray Diffraction (SCXRD) Studies
Determination of Molecular and Crystal Structures
An exhaustive search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not reveal any published single-crystal X-ray diffraction studies for this compound. Therefore, experimental data on its crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles are not available. While crystallographic data exists for other substituted pyridine derivatives, this information cannot be directly extrapolated to describe the precise three-dimensional structure and packing of this compound in the solid state.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)
The supramolecular assembly of this compound in the crystalline state is expected to be governed by a combination of hydrogen bonds, halogen bonds, and π-stacking interactions.
Hydrogen Bonding: The most significant intermolecular interaction anticipated in the crystal structure of this compound is hydrogen bonding. The hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring is a competent hydrogen bond acceptor. This combination is known to form robust and directional O-H···N heterosynthons, which are a common feature in the crystal engineering of pyridine-containing compounds. researchgate.netrsc.org These interactions are likely to play a primary role in the formation of chains or more complex networks within the crystal lattice. In addition to the primary O-H···N hydrogen bond, the hydroxyl group can also act as a hydrogen bond acceptor, and the chloro substituent may participate as a weak hydrogen bond acceptor in C-H···Cl interactions. mdpi.com
π-Stacking: The pyridine ring of this compound is an aromatic system capable of engaging in π-stacking interactions. These interactions, arising from the alignment of π-orbitals of adjacent rings, can contribute significantly to the stabilization of the crystal structure. The substitution pattern on the pyridine ring, including the chloro and methyl groups, will influence the nature and geometry of these π-stacking interactions. nih.govwikipedia.org Offset face-to-face or edge-to-face arrangements are common motifs observed in the crystal structures of pyridine derivatives. researchgate.net The presence of the methyl group can further modulate these interactions through steric effects and by influencing the electronic distribution within the aromatic ring.
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | O-H | N (pyridine), O (hydroxyl), Cl |
| C-H | Cl, O (hydroxyl), N (pyridine) | |
| Halogen Bond | C-Cl | N (pyridine), O (hydroxyl) |
| π-Stacking | Pyridine ring | Pyridine ring |
Investigation of Polymorphism and Co-crystallization Phenomena
The existence of multiple functional groups capable of engaging in a variety of intermolecular interactions suggests that this compound is a strong candidate for exhibiting polymorphism and forming co-crystals.
Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties. The potential for this compound to form different hydrogen and halogen bonding motifs, as well as varied π-stacking arrangements, makes the existence of polymorphs highly probable. For instance, a change in crystallization conditions could favor an O-H···N hydrogen-bonded chain over a catemeric O-H···O hydrogen-bonded motif, leading to a different crystal packing and thus a new polymorphic form. The sensitivity of the aggregation of pyridine-N-oxide molecules to thermal conditions during crystallization highlights how subtle changes can lead to different solid-state forms. acs.org
Co-crystallization: Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining two or more different molecules in a single crystal lattice. worktribe.comnih.gov The diverse array of functional groups in this compound makes it an excellent candidate for forming co-crystals with other molecules (co-formers).
For example:
With Carboxylic Acids: The pyridine nitrogen can form a robust supramolecular synthon with the carboxylic acid group of a co-former through an O-H···N hydrogen bond. acs.org This is a widely utilized strategy in the design of pharmaceutical co-crystals. nih.gov
With Other Hydrogen Bond Donors/Acceptors: Co-formers with complementary hydrogen bonding functionalities, such as amides or other alcohols, could lead to the formation of new co-crystals with distinct hydrogen bonding patterns.
With Halogen Bond Donors/Acceptors: The chloro group and the pyridine nitrogen can participate in halogen bonding with suitable co-formers, leading to the assembly of novel supramolecular architectures. mdpi.com
The formation of co-crystals can be influenced by the stoichiometry of the components and the crystallization solvent. The study of co-crystals of 4,4'-bipyridine (B149096) with carboxylic acids demonstrated how different molar ratios and intermolecular interactions lead to distinct crystal packings and melting points. mdpi.com
Computational and Theoretical Investigations of 3 Chloro 5 Methyl 4 Pyridyl Methanol
Prediction and Simulation of Spectroscopic Properties
Simulated Vibrational (IR, Raman) Spectra
To investigate the vibrational properties of (3-Chloro-5-methyl-4-pyridyl)methanol, computational chemists would typically employ DFT calculations. After optimizing the molecule's ground-state geometry, a frequency calculation would be performed. This analysis predicts the wavenumbers and intensities of fundamental vibrational modes.
The resulting data allows for the generation of theoretical Infrared (IR) and Raman spectra. These simulated spectra are invaluable for interpreting experimentally obtained spectra, enabling the assignment of specific spectral bands to the vibrations of functional groups within the molecule, such as the O-H stretch of the methanol (B129727) group, C-Cl stretching, and various pyridine (B92270) ring vibrations.
Table 1: Hypothetical Data Table for Simulated Vibrational Frequencies This table is a template illustrating how data would be presented. No published data is available for this specific compound.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (IR) | Calculated Intensity (km/mol) | Calculated Frequency (cm⁻¹) (Raman) | Raman Activity (Å⁴/amu) |
|---|---|---|---|---|---|
| ν(O-H) | Hydroxyl | Data not available | Data not available | Data not available | Data not available |
| ν(C-Cl) | Chloro | Data not available | Data not available | Data not available | Data not available |
| Ring Breathing | Pyridine | Data not available | Data not available | Data not available | Data not available |
UV-Visible Absorption and Fluorescence Emission Spectra Prediction
The electronic transitions of this compound would be predicted using TD-DFT. These calculations provide information on the excitation energies and oscillator strengths, which correspond to the wavelength (λmax) and intensity of absorption bands in the UV-Visible spectrum. Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the fluorescence emission spectrum. These predictions are crucial for understanding the photophysical properties of the molecule and its potential applications in areas like molecular probes or optoelectronic materials.
Solvatochromism Studies and Solvent Effects on Electronic Transitions
Solvatochromism, the change in a substance's color with solvent polarity, can be modeled computationally. By performing TD-DFT calculations with different solvent models, such as the Polarizable Continuum Model (PCM), one can predict how the UV-Visible absorption spectrum of this compound would shift in various solvents. These studies reveal insights into the change in the molecule's dipole moment upon electronic excitation and the nature of solute-solvent interactions.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a key tool for exploring the potential chemical reactions of this compound. For a given reaction, such as the oxidation of the methanol group or substitution at the pyridine ring, theoretical methods can map out the entire reaction pathway.
Transition State Characterization and Activation Barrier Determination
A critical part of studying reaction mechanisms is locating the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods like the nudged elastic band (NEB) or dimer method are used to find the TS geometry. A frequency calculation on the TS structure confirms its identity by the presence of a single imaginary frequency. The energy difference between the reactants and the transition state defines the activation barrier, a key determinant of the reaction rate.
Potential Energy Surface (PES) Mapping for Reaction Pathways
A Potential Energy Surface (PES) provides a comprehensive landscape of a chemical reaction, mapping the energy of the system as a function of the positions of its atoms. chemrxiv.org For a reaction involving this compound, a PES would illustrate the energy changes as reactants are converted into products, passing through any transition states and intermediates. This allows chemists to visualize the most favorable reaction pathways and understand the reaction dynamics.
Implicit and Explicit Solvent Models for Reactivity
Since most reactions occur in solution, modeling the effect of the solvent is crucial. Implicit solvent models , like PCM, treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is more computationally intensive but can capture specific interactions like hydrogen bonding, which may be critical for accurately predicting reactivity and reaction barriers in protic solvents.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations offer a powerful avenue for exploring the conformational flexibility of molecules over time. For this compound, the primary conformational freedom revolves around the rotation of the hydroxymethyl group (-CH₂OH) relative to the pyridine ring. The conformational landscape is dictated by the interplay of steric hindrance and electronic interactions involving the chloro and methyl substituents, as well as the pyridine nitrogen.
The rotation around the C4-C(methanol) bond defines the key dihedral angle that governs the molecule's conformational states. The presence of substituents at positions 3 and 5 creates a sterically crowded environment, influencing the preferred orientation of the hydroxymethyl group. It is anticipated that the lowest energy conformers will be those that minimize steric clashes between the hydroxyl group and the adjacent chloro and methyl groups.
Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen or the chlorine atom can significantly stabilize certain conformations. MD simulations in different solvent environments, such as in the gas phase or in aqueous solution, would be crucial to understanding how the conformational preferences are modulated by the surrounding medium. nih.govmdpi.comnih.gov In polar solvents, intermolecular hydrogen bonding with solvent molecules may compete with and disrupt intramolecular interactions. mdpi.com
A hypothetical conformational analysis would likely reveal several local energy minima corresponding to staggered orientations of the hydroxymethyl group. The relative energies of these conformers would determine their population distribution at a given temperature.
Table 1: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (N-C4-C-O) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| I | ~60° | 0.0 | Potential weak O-H···N hydrogen bond |
| II | ~180° | 1.5 | Sterically accessible, anti-periplanar |
| III | ~-60° | 0.2 | Potential weak O-H···Cl interaction |
Note: The data in this table is illustrative and represents a plausible scenario based on the principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding and non-covalent interactions. amercrystalassn.orgwikipedia.org An application of QTAIM to this compound would offer deep insights into the nature of its intramolecular contacts. rsc.org
The analysis would focus on the bond critical points (BCPs) for all covalent bonds and any potential non-covalent interactions. researchgate.net The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points are particularly revealing. For instance, a negative Laplacian value is indicative of a shared-shell (covalent) interaction, while a positive value typically signifies a closed-shell interaction, such as an ionic bond, hydrogen bond, or van der Waals interaction. researchgate.net
In this compound, a BCP between the hydroxyl hydrogen and the pyridine nitrogen would confirm the presence of an intramolecular hydrogen bond. The topological properties at this BCP would quantify its strength. Similarly, a bond path between the hydrogen and the chlorine atom could indicate a weaker O-H···Cl interaction. The ellipticity of the C-C and C-N bonds within the pyridine ring can also be analyzed to understand the degree of electron delocalization. nih.govresearchgate.net
Studies on other pyridine derivatives have shown that substituents significantly influence the electronic properties of the ring and the nature of intramolecular interactions. researchgate.netnih.gov The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group would create a nuanced electronic environment in the target molecule.
Table 2: Predicted QTAIM Parameters for Selected Bonds in this compound
| Bond/Interaction | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Nature of Interaction |
| C-Cl | ~0.15 | > 0 | Polar Covalent |
| C-CH₃ | ~0.24 | < 0 | Covalent |
| O-H | ~0.35 | < 0 | Polar Covalent |
| O-H···N (H-bond) | ~0.02 | > 0 | Weak Hydrogen Bond |
Note: This table presents expected values based on QTAIM studies of analogous systems. These values are for illustrative purposes and would need to be confirmed by specific calculations on this compound.
Application As a Versatile Synthetic Intermediate and Building Block in Advanced Chemistry
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The reactivity of (3-Chloro-5-methyl-4-pyridyl)methanol, stemming from its functional groups, makes it a valuable precursor for a variety of heterocyclic compounds. The presence of the chlorine atom at the 3-position, the hydroxymethyl group at the 4-position, and the methyl group at the 5-position allows for a range of chemical transformations.
Construction of Novel Substituted Pyridine (B92270) Frameworks
This compound serves as a foundational scaffold for the synthesis of novel substituted pyridine frameworks. The functional groups on the pyridine ring can be selectively modified to introduce new functionalities and build more elaborate structures.
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although its position at C-3 makes it less reactive than halogens at the C-2 or C-4 positions. vaia.com Nevertheless, under appropriate conditions, it can be displaced by various nucleophiles. The hydroxymethyl group can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, providing another avenue for derivatization. smolecule.com These reactions allow for the introduction of a wide range of substituents, leading to a diverse library of pyridine derivatives.
Table 1: Potential Derivatizations of this compound
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| -Cl | Nucleophilic Substitution | Amines, Thiols, Alkoxides | -NHR, -SR, -OR |
| -CH₂OH | Oxidation | Mild oxidizing agents (e.g., MnO₂) | -CHO (Aldehyde) |
| -CH₂OH | Oxidation | Strong oxidizing agents (e.g., KMnO₄) | -COOH (Carboxylic Acid) |
| -CH₂OH | Esterification | Acyl chlorides, Carboxylic acids | -CH₂OC(O)R |
| -CH₂OH | Etherification | Alkyl halides (Williamson ether synthesis) | -CH₂OR |
These transformations are fundamental in medicinal chemistry and materials science for creating molecules with specific properties. For instance, the conversion of the hydroxymethyl group to a carboxylic acid introduces a key functional handle for further amide or ester formations, which are prevalent in pharmacologically active compounds.
Formation of Fused and Bridged Heterocyclic Systems
While direct examples of this compound being used to form fused or bridged systems are not extensively documented in the available literature, its structure presents clear potential for such applications. The synthesis of pyridine-fused heterocycles is a significant area of research due to their wide-ranging biological activities and material properties. ias.ac.in
General strategies for the synthesis of fused pyridine systems often involve the construction of a new ring onto a pre-existing pyridine core. ias.ac.in The functional groups of this compound could facilitate such cyclization reactions. For example, the hydroxymethyl group and the chlorine atom could potentially participate in intramolecular cyclization reactions with a suitably functionalized partner to form a new heterocyclic ring fused to the pyridine.
The development of synthetic routes to pyrido-fused heterocycles, such as furopyridines and pyrrolopyridines, often relies on the strategic placement of reactive functional groups on the pyridine ring. ias.ac.in The dual functionality of this compound makes it a candidate for such synthetic strategies, paving the way for the creation of novel polycyclic aromatic systems.
Scaffold for Design and Synthesis of Complex Molecular Architectures
The inherent structure of this compound makes it an attractive scaffold for the design and synthesis of more intricate molecular architectures with applications in materials science and coordination chemistry.
Derivatization for Advanced Materials Science Applications (e.g., Fluorescent Dyes)
Pyridine-containing compounds are of significant interest in materials science, particularly in the development of fluorescent materials. tandfonline.commdpi.commdpi.comnih.govnih.gov The pyridine ring, being an electron-deficient aromatic heterocycle, can be a core component of organic fluorophores. tandfonline.com The photophysical properties of such molecules can be tuned by the introduction of various substituents.
While there are no direct reports of this compound being used in fluorescent dyes, its structural features suggest its potential as a building block for such materials. The hydroxymethyl group, for instance, could be derivatized to extend the conjugation of the system or to attach other chromophoric units. The synthesis of fluorescent polyimides containing pyridine moieties demonstrates the utility of the pyridine scaffold in creating luminescent polymers. tandfonline.com The lone pair of electrons on the pyridine nitrogen can also play a crucial role in the photophysical properties, and its interaction with the environment can lead to changes in fluorescence, making such compounds potential sensors. mdpi.com
Ligand Design in Coordination Chemistry and Metal Complex Synthesis
Pyridine and its derivatives are fundamental ligands in coordination chemistry, capable of coordinating to a wide range of metal ions. acs.orgnih.gov The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming stable coordination complexes.
This compound has the potential to act as a bidentate ligand. The pyridine nitrogen and the oxygen atom of the hydroxymethyl group can coordinate to a single metal ion, forming a stable chelate ring. The formation of such complexes can significantly alter the electronic and steric properties of the metal center, which is a key principle in the design of catalysts and functional metal-organic frameworks (MOFs). The study of manganese(II) complexes with pyridine-containing ligands for MRI applications highlights the importance of the pyridine motif in creating stable and functional metal complexes. acs.org
Table 2: Potential Coordination Modes of this compound and its Derivatives
| Ligand | Potential Donor Atoms | Coordination Mode | Potential Metal Ions |
| This compound | Pyridine N, Hydroxymethyl O | Bidentate (N, O) | Transition metals (e.g., Cu, Zn, Mn) |
| (3-Amino-5-methyl-4-pyridyl)methanol | Pyridine N, Amino N, Hydroxymethyl O | Tridentate (N, N, O) | Transition metals |
| (3-Chloro-5-methyl-pyridin-4-yl)carboxylic acid | Pyridine N, Carboxylate O | Bidentate (N, O) | Lanthanides, Transition metals |
The ability to synthesize a variety of derivatives from this compound, as discussed in section 6.1.1, further expands its utility in ligand design, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.
Role in the Production of Specialty Chemicals with Tailored Properties
The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their composition. The versatility of this compound as a synthetic intermediate allows for its use in the production of such high-value chemicals.
The tailored properties of the final products are a direct result of the specific chemical transformations performed on the starting material. For example, oxidation of the hydroxymethyl group to a carboxylic acid would yield (3-Chloro-5-methyl-pyridine-4-carboxylic acid). This derivative, with its acidic functionality, would have significantly different physical and chemical properties compared to the starting alcohol, making it suitable for applications where a carboxylic acid group is required, such as in the synthesis of polymers or as a precursor to pharmacologically active amides.
Furthermore, substitution of the chlorine atom can lead to a variety of derivatives with tailored properties. For example, replacement with a fluorine atom could enhance metabolic stability in a drug candidate, while substitution with a bulky group could be used to control the steric environment around a catalytic metal center in a coordination complex. The ability to perform these transformations selectively makes this compound a valuable starting point for the synthesis of specialty chemicals with precisely engineered characteristics.
Future Research Directions and Emerging Opportunities
Development of Novel Catalytic Systems for Targeted Functionalization
The functionalization of pyridine (B92270) rings is a cornerstone of synthetic chemistry, and (3-Chloro-5-methyl-4-pyridyl)methanol offers multiple sites for catalytic modification. nih.gov Future research will likely focus on developing novel catalytic systems to selectively target the chlorine, methyl, and methanol (B129727) substituents, as well as the pyridine ring itself.
The development of catalysts for the selective cross-coupling reactions at the chloro-position is a promising avenue. While palladium-catalyzed couplings are common for aryl chlorides, the design of catalysts with high selectivity and efficiency for this specific substrate remains an area for exploration. The presence of the adjacent methyl and methanol groups could influence the catalytic activity, necessitating the development of bespoke ligand-catalyst systems.
Furthermore, the C-H activation of the methyl group or the pyridine ring presents another frontier. Transition-metal catalysts, particularly those based on iridium, rhodium, or ruthenium, could be designed to selectively functionalize these positions, opening pathways to a diverse array of derivatives. A key challenge will be controlling the regioselectivity of such reactions.
A recent study on the synthesis of substituted pyridines highlighted a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation. nih.gov This modular method could be adapted for the synthesis of precursors to this compound, allowing for the introduction of diverse functionalities.
| Catalytic Approach | Target Site | Potential Functionalization |
| Palladium Cross-Coupling | Chloro group | Arylation, amination, etherification |
| C-H Activation | Methyl group, Pyridine ring | Alkylation, arylation, borylation |
| Copper-Catalyzed Cascade | Pyridine core synthesis | Introduction of diverse substituents |
Exploration of Bio-inspired and Biomimetic Transformations
The pyridine nucleus is a common feature in many natural products and biologically active molecules. This prevalence suggests that bio-inspired and biomimetic transformations of this compound could yield compounds with interesting biological properties.
Future research could explore the use of enzymes or enzyme mimics for the selective oxidation of the methanol group to an aldehyde or carboxylic acid, providing a handle for further synthetic manipulations. Lipases and oxidoreductases are potential candidates for such transformations, offering high chemo- and enantioselectivity under mild reaction conditions.
The pyridine nitrogen can be a target for N-oxidation, a common metabolic pathway. This could be achieved using biocatalysts or biomimetic systems, potentially leading to compounds with altered electronic properties and biological activities.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and reproducibility. researchgate.net The integration of the synthesis and functionalization of this compound with flow chemistry and automated platforms is a significant area for future development.
An automated flow synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines has been demonstrated, showcasing the power of this approach for generating complex molecules. nih.gov A similar strategy could be developed for the multi-step synthesis of this compound and its derivatives. This would involve the design of a continuous flow reactor system where sequential reactions, purifications, and analyses are performed in an automated fashion.
The development of fused pyridine building blocks for automated library generation is another relevant area. nih.govwhiterose.ac.uk By creating a library of derivatives of this compound, high-throughput screening for biological activity or material properties could be accelerated.
| Flow Chemistry Application | Advantage | Relevance to this compound |
| Continuous Synthesis | Enhanced safety, scalability, and control | Efficient and safe production of the target compound |
| Automated Functionalization | Rapid generation of derivatives | Creation of a library for high-throughput screening |
| Telescoped Reactions | Reduced workup and purification steps | Streamlined synthesis of complex derivatives |
Advanced Material Science and Supramolecular Chemistry Applications
The pyridyl-methanol motif is a versatile building block for the construction of supramolecular assemblies and advanced materials. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a ligand for metal coordination, while the hydroxyl group of the methanol substituent can act as a hydrogen bond donor.
Future research could explore the use of this compound in the design of metal-organic frameworks (MOFs) and coordination polymers. The specific substitution pattern on the pyridine ring could lead to novel network topologies and material properties. For instance, the functionalization of calix researchgate.netarenes with 2-(chloromethyl)pyridine (B1213738) has been shown to create complex host-guest systems. acs.org
The self-assembly of this compound through hydrogen bonding could lead to the formation of interesting supramolecular structures, such as tapes, sheets, or helical arrays. The chloro and methyl substituents would play a crucial role in directing the packing of the molecules in the solid state. The study of supramolecular structures of related aminopyrimidine derivatives has provided insights into nucleic acid structures. nih.gov
Predictive Modeling and Machine Learning Applications in Chemical Discovery and Optimization
Predictive modeling and machine learning are becoming indispensable tools in modern chemical research. beilstein-journals.orgnih.gov These computational approaches can accelerate the discovery of new reactions, optimize reaction conditions, and predict the properties of novel compounds.
For this compound, machine learning algorithms could be trained on existing data for pyridine functionalization to predict the optimal conditions for a desired transformation. researchgate.net This would reduce the number of experiments required, saving time and resources. For example, machine learning has been used to predict product distributions in catalytic regioselective reactions. rsc.org
Furthermore, computational tools can be employed to predict the physicochemical and biological properties of derivatives of this compound. researchgate.nettjnpr.org This in-silico screening can help prioritize synthetic targets with the highest potential for a specific application. Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic structure and reactivity of the molecule. tandfonline.com
| Computational Tool | Application | Potential Impact |
| Machine Learning | Reaction optimization | Faster development of synthetic routes |
| QSAR Modeling | Prediction of biological activity | Prioritization of synthetic targets |
| Density Functional Theory | Understanding electronic structure and reactivity | Rational design of new derivatives |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-Chloro-5-methyl-4-pyridyl)methanol?
- Methodological Answer : Synthesis typically involves functional group modifications on pyridine derivatives. For example:
- Nucleophilic substitution : Introduce chloro and methyl groups at positions 3 and 5 of the pyridine ring, followed by hydroxymethylation at position 4. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side reactions like over-chlorination .
- Oxidation/Reduction : Start with a pre-functionalized pyridine aldehyde (e.g., 3-chloro-5-methyl-4-pyridinecarbaldehyde) and reduce it to the corresponding alcohol using NaBH₄ or LiAlH₄ under controlled conditions .
Q. How can the purity of this compound be assessed?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v) to assess purity. Retention time and peak symmetry indicate compound homogeneity .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~4.7 ppm for -CH₂OH, δ ~8.5 ppm for pyridyl protons) and FTIR (O-H stretch at ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns consistent with Cl and CH₃ groups .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer :
- Cross-Validation : Combine NMR (e.g., DEPT-135 for carbon types), X-ray crystallography (if crystals are obtainable), and computational simulations (DFT for predicted spectra) to reconcile discrepancies .
- Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR to explain unexpected splitting or shifts .
Q. How can computational chemistry predict the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (FMOs). HOMO-LUMO gaps indicate susceptibility to electrophilic/nucleophilic attacks .
- NBO Analysis : Evaluate hyperconjugative interactions (e.g., lone pair donation from O-H to pyridyl π-system) to explain regioselectivity in derivatization reactions .
- MD Simulations : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .
Q. What are the challenges in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from a 1:1 ethanol/water mixture. Add seed crystals to overcome low melting points or polymorphism issues .
- Data Collection : Resolve twinning or disorder using SHELXL’s TWIN/BASF commands. High-resolution data (d ≤ 0.8 Å) improves refinement accuracy .
Q. How to design experiments to study the biological activity of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram+/Gram- bacteria. Compare with structurally related compounds (e.g., 4-pyrimidin-5-ylphenyl derivatives) .
- Enzyme Inhibition : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., kinases). Validate via kinetic assays measuring IC₅₀ values .
- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) to assess safety margins. Include positive controls (e.g., doxorubicin) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
